Cas no 215941-02-9 (tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate)

Technical Introduction: tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. The compound features a reactive chlorocarbonyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, enabling selective functionalization. Its stability under mild conditions and compatibility with diverse coupling reactions make it valuable for constructing complex heterocyclic frameworks. The Boc group facilitates deprotection under acidic conditions, offering controlled reactivity. This reagent is particularly useful in medicinal chemistry for the development of indole-based scaffolds, serving as a key intermediate in the synthesis of bioactive molecules. High purity and consistent performance ensure reliable results in synthetic applications.
tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate structure
215941-02-9 structure
Product Name:tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate
CAS No:215941-02-9
MF:C9H6ClNO
MW:179.603041172028
CID:243215
PubChem ID:18523494
Update Time:2025-06-08

tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-6-carbonylchloride
    • 1H-INDOLE-6-CARBONYL CHLORIDE
    • SCHEMBL7243647
    • DTXSID30594427
    • AKOS025133540
    • 215941-02-9
    • tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate
    • Inchi: 1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H
    • InChI Key: ASPUVXAGGCKFAO-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC2C=CNC=2C=1)=O

Computed Properties

  • Exact Mass: 179.01388
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86

tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate

Introduction to Tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate (CAS No. 215941-02-9)

Tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate, identified by its CAS number 215941-02-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of indole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The structure of Tert-butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate features a chlorocarbonyl group attached to the 6-position of the indole ring, with a tert-butyl ester group at the 1-position. This particular arrangement imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry. The chlorocarbonyl moiety, in particular, is known for its ability to participate in various transformations, including nucleophilic addition reactions and condensation reactions, which are pivotal in constructing more complex molecular architectures.

In recent years, there has been a growing interest in indole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, inflammation, and neurological disorders. The indole core is a privileged scaffold in medicinal chemistry, exhibiting a range of pharmacological effects that make it an attractive target for drug discovery.

One of the most compelling aspects of Tert-butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate is its utility as a building block in the synthesis of more complex molecules. The presence of the chlorocarbonyl group allows for facile introduction of other functional groups, while the tert-butyl ester provides stability and protection during synthetic manipulations. This makes it an ideal candidate for multi-step synthetic routes leading to biologically active compounds.

Recent research has highlighted the importance of indole derivatives in developing novel therapeutic agents. For instance, studies have demonstrated that certain indole-based compounds can modulate enzyme activity and interfere with signaling pathways involved in disease progression. The compound Tert-butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate has been explored in several synthetic protocols aimed at generating novel indole derivatives with enhanced pharmacological properties.

The synthesis of Tert-butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate typically involves multi-step organic transformations starting from readily available precursors. The key steps often include the formation of the indole core followed by functionalization at the 6-position with a chlorocarbonyl group. The introduction of the tert-butyl ester can be achieved through esterification reactions, typically using acetic anhydride or other suitable esterification agents.

The reactivity of the chlorocarbonyl group allows for further derivatization into other functional groups such as amides or carboxylic acids, which are common motifs in biologically active molecules. This flexibility makes Tert-butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate a versatile intermediate that can be tailored to fit specific synthetic needs.

In conclusion, Tert-butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate (CAS No. 215941-02-9) is a valuable compound in pharmaceutical chemistry and organic synthesis. Its unique structural features and reactivity make it an excellent building block for developing novel therapeutic agents. The growing interest in indole derivatives underscores its potential as a key intermediate in drug discovery and development.

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